(3-Dimethylaminopropyl)triphenylphosphonium bromide hbr
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Overview
Description
(3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide is a chemical compound with the molecular formula C23H28Br2NP. It is commonly used in organic synthesis and has applications in various scientific fields. The compound is known for its role in the preparation of other chemical entities and its reactivity in different types of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide typically involves the reaction of triphenylphosphine with 3-dimethylaminopropyl bromide in the presence of hydrobromic acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce corresponding phosphine oxides .
Scientific Research Applications
(3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and other proteins, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the dimethylaminopropyl group.
Triphenylphosphine hydrobromide: Lacks the dimethylaminopropyl group and is used as a source of anhydrous hydrobromic acid.
Uniqueness
(3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of the dimethylaminopropyl group allows for unique interactions in chemical and biological systems, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C23H28Br2NP |
---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
3-[bromo(triphenyl)-λ5-phosphanyl]-N,N-dimethylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C23H27BrNP.BrH/c1-25(2)19-12-20-26(24,21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H |
InChI Key |
IDLDFSSJOJMZDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br.Br |
Origin of Product |
United States |
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